molecular formula C24H28O2 B14743979 1,1'-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one) CAS No. 5456-31-5

1,1'-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one)

Cat. No.: B14743979
CAS No.: 5456-31-5
M. Wt: 348.5 g/mol
InChI Key: ICPJFLYCNOEUNZ-UHFFFAOYSA-N
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Description

1,1’-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one) is a complex organic compound characterized by its unique cyclobutane ring structure with two phenyl groups and two 2-methylpropan-1-one groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one) typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,1’-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

1,1’-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenylcyclobutane: Similar cyclobutane structure but lacks the 2-methylpropan-1-one groups.

    1,1’-(1,2-Cyclobutanediyl)dibenzene: Another cyclobutane derivative with different substituents.

Uniqueness

1,1’-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one) is unique due to its specific combination of cyclobutane ring, phenyl groups, and 2-methylpropan-1-one groups, which confer distinct chemical and biological properties .

Properties

CAS No.

5456-31-5

Molecular Formula

C24H28O2

Molecular Weight

348.5 g/mol

IUPAC Name

2-methyl-1-[2-(2-methylpropanoyl)-3,4-diphenylcyclobutyl]propan-1-one

InChI

InChI=1S/C24H28O2/c1-15(2)23(25)21-19(17-11-7-5-8-12-17)20(18-13-9-6-10-14-18)22(21)24(26)16(3)4/h5-16,19-22H,1-4H3

InChI Key

ICPJFLYCNOEUNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1C(C(C1C(=O)C(C)C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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